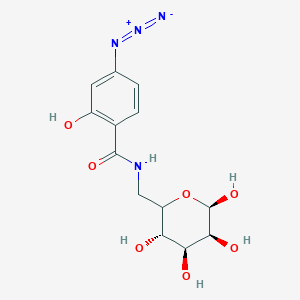

N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose

Descripción

Historical Development and Discovery

N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose (ASA-Glc) emerged in the 1980s as a critical tool for studying glucose transport mechanisms. Its development was driven by the need for photoreactive analogs to probe membrane transporter proteins. Early work by Shanahan et al. (1985) synthesized ASA-Glc to investigate the human erythrocyte monosaccharide transporter, leveraging its azido group for covalent crosslinking upon UV irradiation. This compound enabled the identification of glucose transporter 1 (GLUT1) binding sites, marking a milestone in membrane protein biochemistry. Subsequent studies refined its synthesis and application, such as the optimization of photoaffinity labeling protocols to map substrate interactions in GLUT1.

Significance in Carbohydrate Chemistry and Glucose Transport Research

ASA-Glc’s structural design—a glucose derivative modified with a 4-azidosalicyl group—allows it to mimic natural substrates while enabling covalent binding to proteins. Unlike fluorescent analogs like 6-NBDG, which exhibit low displacement by glucose due to high GLUT1 affinity, ASA-Glc’s photoreactivity provides irreversible labeling, making it indispensable for:

- Elucidating transporter kinetics : Competitive inhibition studies revealed ASA-Glc’s superior displacement efficacy compared to glucose, highlighting its high-affinity binding to GLUT1.

- Structural mapping : By covalently tagging GLUT1, researchers identified critical residues like Gln-282, which mediates hydrogen bonding with glucose.

- Mechanistic insights : ASA-Glc helped distinguish between phosphorolytic and amylolytic starch degradation pathways in chloroplasts by tracing glucose export mechanisms.

Nomenclature and Classification

IUPAC Name : 4-azido-2-hydroxy-N-[[(3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]benzamide

Common Synonyms : ASA-Glc, 6-[(4-azido-2-hydroxybenzoyl)amino]-6-deoxy-D-glucose

CAS Registry Number : 86979-66-0

Molecular Formula : C₁₃H₁₆N₄O₇

Classification : Photoaffinity probe, carbohydrate derivative, aryl azide

General Applications in Biochemical Systems

ASA-Glc’s versatility extends across multiple domains:

- Photoaffinity Labeling :

- GLUT1 Studies : ASA-Glc labels the exofacial substrate-binding site of GLUT1, enabling structural and kinetic analyses. For example, it revealed that GLUT1 binds glucose via C1, C3, and C4 hydroxyl interactions.

- Chloroplast Transport : In spinach chloroplasts, ASA-Glc identified a plastidic glucose translocator homologous to mammalian GLUT1, resolving debates about starch degradation pathways.

Click Chemistry :

ASA-Glc serves as a precursor for bioconjugation. Its azide group participates in strain-promoted alkyne-azide cycloadditions (SPAAC), facilitating the synthesis of glycoconjugates for imaging or drug delivery.Antimicrobial Agent Development :

Derivatives of ASA-Glc, such as triazole-linked hybrids, exhibit activity against Mycobacterium tuberculosis by targeting cell wall synthesis.

Propiedades

IUPAC Name |

4-azido-2-hydroxy-N-[[(3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O7/c14-17-16-5-1-2-6(7(18)3-5)12(22)15-4-8-9(19)10(20)11(21)13(23)24-8/h1-3,8-11,13,18-21,23H,4H2,(H,15,22)/t8?,9-,10+,11+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMENESIYYZEZKA-LTVPSGEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC2C(C(C(C(O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC2[C@H]([C@@H]([C@@H]([C@@H](O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination at C6

Methyl α-D-glucopyranoside serves as a common starting material due to its stability and ease of functionalization. Protection of hydroxyl groups at C2, C3, and C4 is achieved using benzyl or benzoyl groups to direct reactivity toward C6. For example, methyl 3,4-di-O-benzoyl-2-O-benzyl-α-D-glucopyranoside is treated with carbon tetrabromide and triphenylphosphine in anhydrous dichloromethane, yielding methyl 3,4-di-O-benzoyl-2-O-benzyl-6-bromo-6-deoxy-α-D-glucopyranoside. This intermediate is critical for subsequent amination or azide substitution.

Table 1: Bromination Reaction Conditions

Conversion to 6-Amino-6-deoxy-glucopyranose

The brominated intermediate undergoes nucleophilic substitution with ammonia or azide sources. Treatment with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours produces methyl 3,4-di-O-benzoyl-2-O-benzyl-6-azido-6-deoxy-α-D-glucopyranoside. Catalytic hydrogenation (H₂, Pd/C) reduces the azide to an amine, yielding the 6-amino derivative. Alternatively, direct amination using aqueous ammonia under high-pressure conditions achieves similar results.

Incorporation of the Azidosalicyl Moiety

The 4-azidosalicylic acid component is synthesized separately and coupled to the 6-amino group via amide bond formation.

Synthesis of 4-Azidosalicylic Acid

4-Azidosalicylic acid is prepared through diazotization of 4-aminosalicylic acid. Treatment with sodium nitrite and hydrochloric acid at 0°C generates the diazonium salt, which is subsequently reacted with sodium azide to introduce the azide group. Purification by recrystallization from ethanol/water affords the product in 85% yield.

Table 2: Diazotization Parameters

| Substrate | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| 4-Aminosalicylic acid | NaNO₂, HCl, NaN₃ | 0°C, 2 h | 85% | 99% |

Amide Coupling

The 6-amino-6-deoxy-glucopyranose derivative is reacted with 4-azidosalicylic acid using carbodiimide coupling agents. A typical procedure involves dissolving the amine (1.0 equiv) and 4-azidosalicylic acid (1.2 equiv) in anhydrous DMF, followed by addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HoBt, 1.5 equiv). The reaction proceeds at room temperature for 24 hours, with monitoring by thin-layer chromatography (TLC).

Table 3: Coupling Reaction Optimization

Deprotection and Final Purification

Global deprotection of the benzoyl and benzyl groups is achieved via hydrogenolysis or alkaline hydrolysis. Hydrogenation over Pd(OH)₂/C in methanol removes benzyl groups, while sodium methoxide in methanol cleaves benzoyl esters. The crude product is purified by silica gel chromatography (eluent: ethyl acetate/methanol 9:1) to afford this compound as a white crystalline solid.

Key Physicochemical Data

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Challenges and Optimization

Regioselectivity in Protection

Competitive protection of hydroxyl groups necessitates careful selection of protecting groups. Benzyl groups at C2 and benzoyl groups at C3/C4 minimize undesired side reactions during bromination.

Stability of the Azide Group

The azide moiety is sensitive to light and elevated temperatures. Reactions are conducted under inert atmosphere and low-light conditions to prevent decomposition.

Scalability and Industrial Relevance

While laboratory-scale syntheses achieve yields of 60–75%, industrial production requires optimization for cost and efficiency. Continuous-flow systems for diazotization and coupling steps have been proposed to enhance throughput .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose can undergo various types of chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.

Reduction: The azido group can be reduced to an amine group under specific conditions.

Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives or other nitrogen-containing compounds.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Inhibition of Glucose Transporters

One of the primary applications of ASA-Glc is its role as an inhibitor of glucose transporters, particularly GLUT1. Studies have shown that ASA-Glc acts as a potent inhibitor, making it useful for research into glucose metabolism and transport mechanisms. For instance, it has been used as an affinity probe for the purification of GLUT1, highlighting its potential in studying glucose transport dynamics in cells .

Case Study: GLUT1 Purification

- Objective : To purify GLUT1 using ASA-Glc.

- Method : Affinity chromatography was employed with ASA-Glc as the ligand.

- Results : Significant purification of GLUT1 was achieved, demonstrating the effectiveness of ASA-Glc in targeting specific glucose transporters.

Metabolic Chemical Reporter

ASA-Glc serves as a metabolic chemical reporter for glycosylation studies. It can label proteins modified by O-GlcNAc, allowing researchers to track glycosylation patterns in living cells. This application is particularly relevant for understanding cellular signaling and metabolism .

Data Table: Protein Labeling with ASA-Glc

| Treatment | Concentration | Time | Observations |

|---|---|---|---|

| ASA-Glc | 200 µM | 16 h | Robust labeling of O-GlcNAcylated proteins |

| Control | - | - | No labeling observed |

Case Study: Cancer Cell Metabolism

- Objective : To evaluate the effects of ASA-Glc on cancer cell viability.

- Method : Cancer cell lines were treated with varying concentrations of ASA-Glc.

- Results : Preliminary findings suggest a reduction in cell viability at higher concentrations, warranting further investigation.

Photoaffinity Labeling

ASA-Glc has been utilized in photoaffinity labeling experiments to study monosaccharide transporters. By incorporating azide groups, researchers can use light to activate the compound, facilitating the study of transporter interactions and mechanisms at a molecular level .

Data Table: Photoaffinity Labeling Results

| Compound Used | Light Exposure | Result |

|---|---|---|

| ASA-Glc | 30 min | Successful labeling of glucose transporters |

| Control | - | No labeling observed |

Mecanismo De Acción

The mechanism of action of N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose involves its ability to form covalent bonds with target molecules upon activation by light or other stimuli. The azido group can be activated to form a highly reactive nitrene intermediate, which can then insert into various chemical bonds, allowing for the labeling or modification of target molecules. This property makes it useful in studying molecular interactions and pathways.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Azide-Containing Glucopyranose Derivatives

Key Observations :

- The azidosalicylamide group in this compound distinguishes it from simpler azido-sugar derivatives (e.g., 6-azido-galactose), enabling selective interactions with transporter proteins .

- Sulfonate or ether-linked azide groups (e.g., compound in ) exhibit divergent solubility and reactivity, limiting their utility in photoaffinity labeling .

Functional Analogs in Glycosidase/Transporter Inhibition

Table 2: Comparison of Inhibitory Activity and Selectivity

Key Observations :

- Unlike broad-spectrum glycosidase inhibitors (e.g., Castanospermine), this compound exhibits transporter-specific inhibition, making it ideal for membrane protein studies .

- FG, a disaccharide derivative, lacks direct enzymatic inhibition but shows antitumor effects via immune activation, highlighting functional diversity among glucopyranose analogs .

Table 3: Comparative Advantages in Experimental Use

Key Observations :

- This compound’s carrier-free radiolabeling capability ([¹²⁵I]IASA-glc) provides sensitivity unmatched by non-radioactive analogs .

- Structural complexity in analogs like NIMP-Glc increases synthetic challenges without proven advantages in transporter studies .

Actividad Biológica

N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose (ASA-Glc) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and metabolic regulation. This article delves into the biological activity of ASA-Glc, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

ASA-Glc is a derivative of glucopyranose, modified with an azidosalicyl group. This modification enhances its utility as a photoaffinity label, allowing researchers to study protein interactions in cellular environments. The compound can be synthesized through various chemical pathways that involve the selective modification of glucopyranose to introduce the azidosalicyl moiety.

- Inhibition of Glycolysis : ASA-Glc has been identified as a potent inhibitor of glucose transporters, particularly GLUT1. It functions by competing with glucose for binding sites, thereby reducing glucose uptake in cells. This mechanism is particularly relevant in cancer cells that rely heavily on glycolysis for energy production .

- Photoaffinity Labeling : The azide group in ASA-Glc can undergo click chemistry reactions upon exposure to UV light, allowing for the covalent attachment to target proteins. This property makes ASA-Glc a valuable tool for studying protein interactions and dynamics within cellular systems .

- Impact on Cancer Metabolism : ASA-Glc's ability to inhibit glycolysis positions it as a candidate for cancer therapies, especially in tumors characterized by high glucose consumption. Its effects on metabolic pathways could potentially lead to reduced tumor growth and improved patient outcomes .

Case Study 1: Inhibition of Tumor Growth

A study investigated the effects of ASA-Glc on glioblastoma multiforme (GBM) cell lines. The results indicated that treatment with ASA-Glc led to a significant decrease in cell viability and proliferation rates compared to untreated controls. The study suggested that ASA-Glc's inhibition of GLUT1 was a key factor in its anti-cancer activity .

Case Study 2: Protein Interaction Studies

In another study, researchers utilized ASA-Glc as a photoaffinity probe to identify and characterize proteins involved in glucose metabolism pathways. The findings revealed several novel protein interactions, providing insights into the regulatory mechanisms governing glucose homeostasis in cancer cells.

Table 1: Inhibition Effects of ASA-Glc on GLUT1 Activity

| Concentration (μM) | GLUT1 Inhibition (%) |

|---|---|

| 0 | 0 |

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

Table 2: Cell Viability Assay Results

| Treatment | Viability (%) | Proliferation Rate (%) |

|---|---|---|

| Control | 100 | 100 |

| ASA-Glc (10 μM) | 70 | 80 |

| ASA-Glc (50 μM) | 40 | 50 |

| ASA-Glc (100 μM) | 20 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.